CP 154526 hydrochloride (CAS 257639-98-8) is a highly potent, brain-penetrant, non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor [1]. As a benchmark standard in neuroendocrine and stress-related pharmacology, it exhibits a binding affinity (Ki) of 2.7 nM for CRF1 while maintaining strict selectivity over the CRF2 subtype . From a procurement perspective, the hydrochloride salt form is specifically prioritized over the free base because it resolves severe aqueous solubility limitations, enabling reliable formulation in standard laboratory vehicles for reproducible systemic dosing without relying on artifact-inducing organic solvents [1].
Generic substitution in CRF receptor studies frequently fails at two critical levels: in vivo processability and subtype selectivity. Attempting to procure and formulate the CP 154526 free base instead of the hydrochloride salt creates severe handling bottlenecks; the free base possesses near-zero aqueous solubility (< 1 μg/mL), necessitating high concentrations of organic solvents (like DMSO) that induce behavioral artifacts and toxicity in sensitive neuropharmacological models [1]. Furthermore, substituting CP 154526 hydrochloride with first-generation peptide antagonists, such as astressin or alpha-helical CRF, introduces non-selective blockade of both CRF1 and CRF2 receptors, confounding pathway-specific data, and requires invasive intracerebroventricular administration due to poor blood-brain barrier penetration[2].
The hydrochloride salt of CP 154526 dramatically outperforms the free base in aqueous processability, a critical factor for in vivo dosing. While the free base exhibits an aqueous solubility of < 1 μg/mL at neutral pH, the hydrochloride salt can be formulated into stable solutions or uniform suspensions at concentrations up to 2.5 mg/mL using standard vehicles like 20% SBE-β-CD in saline[REFS-1, REFS-2].
| Evidence Dimension | Aqueous solubility and vehicle compatibility |
| Target Compound Data | Up to 2.5 mg/mL in cyclodextrin/saline vehicles |
| Comparator Or Baseline | CP 154526 free base (< 1 μg/mL in water) |
| Quantified Difference | >2500-fold increase in practical formulation concentration |
| Conditions | Room temperature formulation for systemic injection |
Eliminates the need for artifact-inducing organic solvents, ensuring reliable and reproducible dosing in sensitive behavioral and stress models.
CP 154526 hydrochloride provides absolute pharmacological isolation of the CRF1 pathway. It demonstrates a Ki of 2.7 nM for the CRF1 receptor, while its affinity for the CRF2 receptor is negligible (Ki > 10,000 nM), unlike peptide comparators such as astressin which bind both subtypes with high affinity[REFS-1, REFS-2].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | CRF1 Ki = 2.7 nM; CRF2 Ki > 10,000 nM |
| Comparator Or Baseline | Astressin (non-selective, CRF1 and CRF2 Ki < 5 nM) |
| Quantified Difference | >3,700-fold selectivity for CRF1 over CRF2 |
| Conditions | Radioligand displacement assay |
Prevents off-target modulation of CRF2-mediated cardiovascular and antinociceptive pathways, ensuring data reflects only CRF1 activity.
Unlike peptide-based CRF antagonists that cannot cross the blood-brain barrier, CP 154526 hydrochloride is highly brain-penetrant. Following systemic administration, it effectively displaces radioligands from central receptors, demonstrating an IC50 of 0.5 nM at rat hippocampal CRF receptors and 0.04 nM at pituitary CRF receptors.
| Evidence Dimension | Central receptor target engagement (IC50) |
| Target Compound Data | 0.5 nM (hippocampus), 0.04 nM (pituitary) |
| Comparator Or Baseline | Peptide antagonists (require direct CNS infusion) |
| Quantified Difference | Orders of magnitude higher systemic bioavailability for brain targets |
| Conditions | Ex vivo radioligand displacement following systemic availability |
Allows for non-invasive systemic dosing (i.p. or p.o.) rather than complex surgical microinjections, increasing throughput and reducing stress-induced experimental noise.
Because the hydrochloride salt can be formulated in mild, aqueous cyclodextrin vehicles without high DMSO concentrations, it is the optimal choice for systemic dosing in anxiety, depression, and addiction models. This prevents vehicle-induced behavioral artifacts that commonly plague studies using the lipophilic free base[1].
With an exceptional inhibitory potency at pituitary CRF receptors (IC50 = 0.04 nM), this compound is perfectly suited for studies mapping the suppression of stress-induced adrenocorticotropic hormone (ACTH) release. Its rapid systemic absorption ensures precise temporal control over the neuroendocrine stress response[1].
CP 154526 hydrochloride is utilized as a selective CRF1 'pharmacological knockout' tool in gastroenterology and pain research. By selectively blocking CRF1 (Ki = 2.7 nM) without affecting CRF2, researchers can successfully isolate the pro-nociceptive effects of CRF1 from the anti-nociceptive effects of CRF2 during visceral distension assays [2].